Acide 2,3,5-tribromo benzoïque

Vue d'ensemble

Description

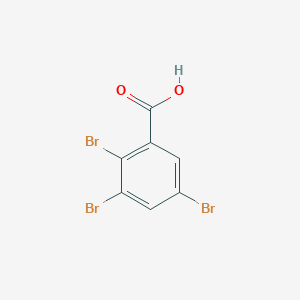

2,3,5-Tribromobenzoic acid is a halogenated derivative of benzoic acid, characterized by the presence of three bromine atoms at the 2, 3, and 5 positions on the benzene ring. Its molecular formula is C7H3Br3O2, and it has a molecular weight of 358.81 g/mol

Applications De Recherche Scientifique

Organic Synthesis

2,3,5-Tribromobenzoic acid is widely used as an intermediate in organic synthesis. Its bromine substituents enhance its reactivity, making it a valuable precursor for various chemical transformations.

Synthetic Routes

- Bromination of Benzoic Acid : The compound can be synthesized through selective bromination processes using bromine in the presence of catalysts like iron or iron(III) bromide. This method allows for the controlled introduction of bromine atoms at specific positions on the benzoic acid ring.

Applications in Synthesis

- Building Block for Complex Molecules : It serves as a starting material for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.

- Formation of Substituted Derivatives : The compound can undergo substitution reactions to form various derivatives with different functional groups.

Biological Research

Research has indicated potential biological activities associated with 2,3,5-tribromobenzoic acid. Its interactions with biological systems make it a candidate for further investigation in medicinal chemistry.

Case Study: Antimicrobial Properties

A study explored the antimicrobial properties of tribromobenzoic acids, suggesting that derivatives could exhibit significant activity against various bacterial strains. This opens avenues for developing new antimicrobial agents based on its structure .

Flame Retardants

The compound is also recognized for its application in flame retardant formulations due to its high bromine content.

Industrial Applications

- Textiles and Plastics : 2,3,5-Tribromobenzoic acid is incorporated into textile coatings and plastic materials to enhance their fire resistance.

- Regulations and Safety : As flame retardants face scrutiny regarding environmental impact and toxicity, ongoing research focuses on optimizing formulations that include this compound while ensuring safety standards are met .

Environmental Considerations

While 2,3,5-Tribromobenzoic acid has beneficial applications, its environmental impact must be considered. Studies indicate that brominated compounds can accumulate in ecosystems and may pose risks to wildlife and human health.

Research Findings

- A comprehensive review highlighted the persistence of brominated flame retardants in the environment and their potential effects on endocrine systems .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Synthesis of pharmaceuticals |

| Biological Research | Potential antimicrobial properties | Development of new antibacterial agents |

| Flame Retardants | Enhances fire resistance in materials | Coatings for textiles and plastics |

| Environmental Impact | Concerns regarding persistence and toxicity | Regulatory assessments |

Mécanisme D'action

Target of Action

The primary targets of 2,3,5-Tribromobenzoic acid are currently under investigation. It is a halobenzoic acid that is being studied for its potential as a plant growth regulator .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its physicochemical properties, including its molecular weight of 358.81 Da , and its predicted pKa of 2.07 .

Result of Action

The molecular and cellular effects of 2,3,5-Tribromobenzoic acid’s action are currently under investigation. As a potential plant growth regulator, it may influence plant growth and development at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,5-Tribromobenzoic acid. Factors such as temperature, pH, and light conditions may affect its stability and activity. The compound’s storage temperature is recommended to be 2-8°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3,5-Tribromobenzoic acid can be synthesized through the bromination of benzoic acid. One common method involves the use of bromine in the presence of a catalyst such as iron or iron(III) bromide. The reaction typically takes place in a solvent like acetic acid or carbon tetrachloride, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods

On an industrial scale, the production of 2,3,5-tribromobenzoic acid may involve the use of more efficient brominating agents such as dibromoisocyanuric acid in a concentrated sulfuric acid medium. This method allows for the bromination to occur more selectively and efficiently, producing high yields of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,5-Tribromobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as acyl chlorides using reagents like thionyl chloride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Zinc dust in acetic acid or catalytic hydrogenation.

Oxidation: Thionyl chloride or phosphorus pentachloride for converting the carboxylic acid group to acyl chloride.

Major Products Formed

Substitution: Formation of substituted benzoic acids or benzoates.

Reduction: Formation of benzoic acid or benzene derivatives.

Oxidation: Formation of acyl chlorides or other carboxylic acid derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,6-Tribromobenzoic acid: Another tribrominated benzoic acid with bromine atoms at different positions.

3-Bromobenzoic acid: A monobrominated derivative of benzoic acid.

Uniqueness

2,3,5-Tribromobenzoic acid is unique due to the specific positioning of the bromine atoms, which influences its reactivity and biological activity. The presence of three bromine atoms makes it more reactive in substitution and reduction reactions compared to monobrominated or dibrominated benzoic acids .

Activité Biologique

2,3,5-Tribromobenzoic acid (TBA) is a halogenated derivative of benzoic acid, characterized by the presence of three bromine atoms at the 2, 3, and 5 positions on the benzene ring. Its molecular formula is C7H3Br3O2, and it has garnered interest in various fields including organic synthesis, environmental science, and plant biology due to its unique chemical properties and potential biological activities.

- Molecular Formula : C7H3Br3O2

- Molar Mass : 358.81 g/mol

- Density : 2.383 g/cm³

- Melting Point : 193-194 °C

- Boiling Point : Approximately 391.5 °C (predicted)

- pKa : 2.07 (predicted)

These properties suggest that TBA is a stable compound under standard conditions, which is crucial for its application in biological studies and industrial processes .

Target of Action

The biological activity of TBA is primarily under investigation for its potential as a plant growth regulator . Initial studies suggest that it may influence plant growth and development at molecular and cellular levels by modulating hormonal pathways or signaling mechanisms within plants .

Pharmacokinetics

The bioavailability of TBA can be influenced by its physicochemical properties, including its molecular weight and solubility. The compound's stability in various environmental conditions (e.g., temperature, pH) also plays a critical role in its biological efficacy .

Antimicrobial Properties

Research has indicated that TBA may possess antimicrobial and antifungal properties. For instance, studies have shown that halogenated benzoic acids can inhibit the growth of certain bacterial strains and fungi, suggesting that TBA might exhibit similar effects due to its structural characteristics .

Plant Growth Regulation

TBA is being studied as a potential plant growth regulator. Its mechanism may involve the modulation of auxin levels or interference with other phytohormones that govern plant growth processes. Preliminary results indicate that TBA can enhance root development and overall plant vigor under specific conditions .

Case Studies

-

Antimicrobial Activity Study

- A study conducted on the effects of halogenated benzoic acids showed that compounds like TBA inhibited the growth of Escherichia coli and Staphylococcus aureus at varying concentrations. The Minimum Inhibitory Concentration (MIC) for TBA was found to be lower than for non-halogenated analogs, indicating enhanced efficacy due to bromination.

-

Plant Growth Regulation Experiment

- In experimental setups involving Arabidopsis thaliana, TBA was applied at different concentrations to assess its impact on seed germination and early plant development. Results indicated a significant increase in germination rates and root length compared to control groups, suggesting its potential utility in agricultural applications.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Antimicrobial Activity | Plant Growth Regulation |

|---|---|---|---|

| 2,3,5-Tribromobenzoic Acid | C7H3Br3O2 | Moderate | Positive |

| 2,4,6-Tribromobenzoic Acid | C7H3Br3O2 | High | Moderate |

| 3-Bromobenzoic Acid | C7H6BrO2 | Low | Negative |

This table illustrates how TBA compares with other brominated benzoic acids concerning their biological activities. Notably, while TBA shows moderate antimicrobial activity and positive effects on plant growth, other compounds exhibit varying levels of efficacy .

Propriétés

IUPAC Name |

2,3,5-tribromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRZWSOTDBLHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589865 | |

| Record name | 2,3,5-Tribromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15396-38-0 | |

| Record name | 2,3,5-Tribromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15396-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Tribromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.